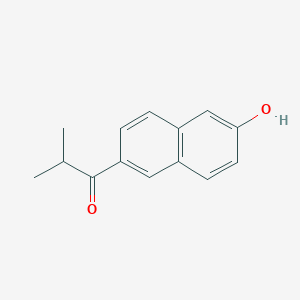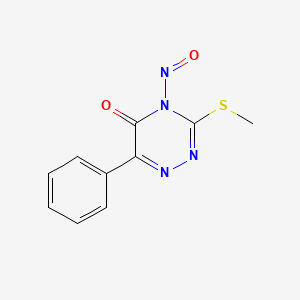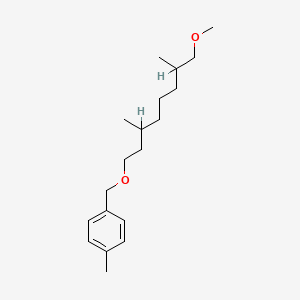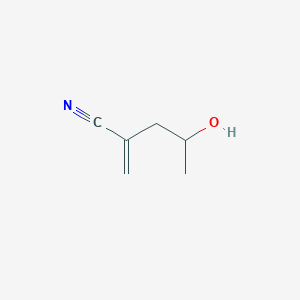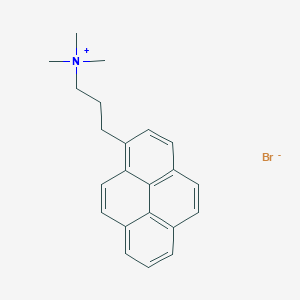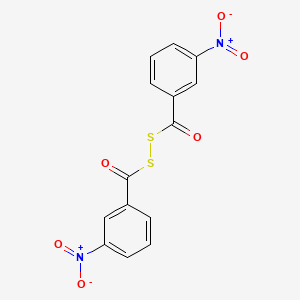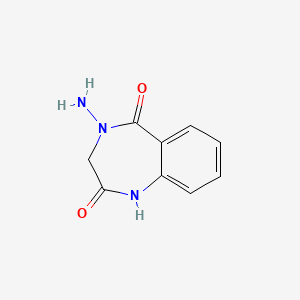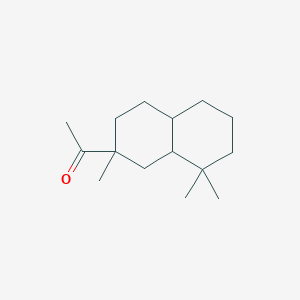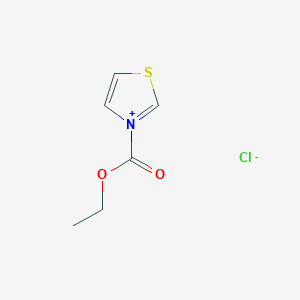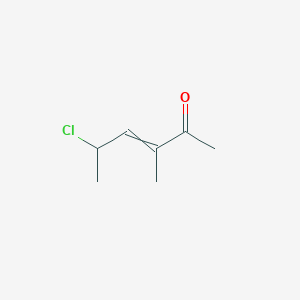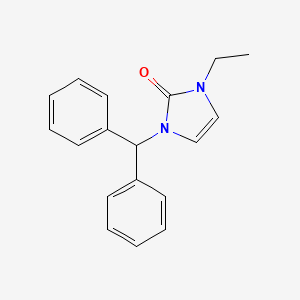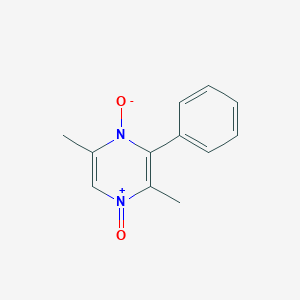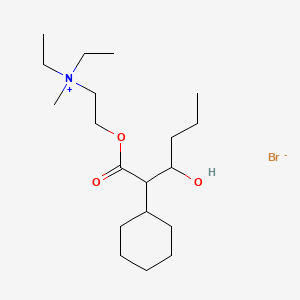
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its neurotropic spasmolytic action and is used as a sympathetic ganglion blocking agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of diethylamine with 2-chloroethanol to form diethyl(2-hydroxyethyl)methylammonium chloride. This intermediate is then reacted with sodium bromide to produce diethyl(2-hydroxyethyl)methylammonium bromide. The final step involves the esterification of the bromide with alpha-(1-hydroxybutyl)cyclohexaneacetic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its neurotropic spasmolytic action and potential use in treating neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate involves its interaction with specific molecular targets in the nervous system. The compound acts as a ganglion blocking agent by inhibiting the transmission of nerve impulses at the sympathetic ganglia. This results in a reduction of muscle spasms and relaxation of smooth muscles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenylcyclohexaneglycolate: Another compound with similar neurotropic spasmolytic action.
Oxyphenonium bromide: An anticholinergic agent with similar pharmacological properties.
Uniqueness
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as a sympathetic ganglion blocking agent sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
100170-93-2 |
|---|---|
Molekularformel |
C19H38BrNO3 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2-(2-cyclohexyl-3-hydroxyhexanoyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C19H38NO3.BrH/c1-5-11-17(21)18(16-12-9-8-10-13-16)19(22)23-15-14-20(4,6-2)7-3;/h16-18,21H,5-15H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XTXDMMRYKHSJHR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C(C1CCCCC1)C(=O)OCC[N+](C)(CC)CC)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


